molecular formula C20H22O3 B1250245 Sinensol G

Sinensol G

Cat. No.: B1250245
M. Wt: 310.4 g/mol
InChI Key: WCNJIPCUWRSMHU-UHFFFAOYSA-N
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Description

Sinensol G is a monomeric phenanthrene derivative isolated from Glycyrrhiza uralensis (licorice) and other related plant species. Structurally, it belongs to a class of hydroxybenzoyl-substituted phenanthrenes, characterized by a phenanthrene core with hydroxyl and benzoyl substituents at specific positions. This compound was first identified by Fukai et al. (1991) in G. uralensis and has since been studied for its bioactive properties, including moderate inhibitory activity against hepatitis B e-antigen (HBeAg) in vitro . Its structure (R1 = H, R2 = hydroxybenzoyl, R3 = H) distinguishes it from other derivatives in the Sinensol family .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

7-methoxy-3-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol

InChI

InChI=1S/C20H22O3/c1-12(2)4-5-14-9-17-13(10-18(14)21)6-7-15-8-16(23-3)11-19(22)20(15)17/h4,8-11,21-22H,5-7H2,1-3H3

InChI Key

WCNJIPCUWRSMHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2CCC3=C(C2=C1)C(=CC(=C3)OC)O)O)C

Synonyms

sinensol G

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : this compound and Sinensol C both feature hydroxybenzoyl groups, but at different positions (R2 in this compound vs. R3 in Sinensol C) .
  • Functional Groups : Sinensol A and E are methoxylated (OMe) at R2, whereas this compound is hydroxybenzoylated, suggesting divergent biological activities .

Pharmacological Activities

The table below compares reported bioactivities:

Compound Bioactivity Model/Assay Efficacy/Result Reference
This compound HBeAg inhibition In vitro HBV model Moderate inhibition
Sinensol C Anticancer (EMT inhibition) B16-F10 melanoma cells Inhibits cell migration
Sinensol H HBeAg inhibition In vitro HBV model Moderate inhibition
Effuside I Anti-inflammatory RAW264.7 macrophages Reduces TNF-α production
Gancaonin U Antioxidant DPPH assay EC50 = 12.3 µM

Key Findings :

  • Antiviral Activity : this compound and H share similar HBeAg inhibitory effects, likely due to their hydroxybenzoyl groups .
  • Structural-Activity Relationship : Methoxylation (e.g., Sinensol A) correlates with reduced antiviral activity compared to hydroxybenzoylated derivatives .

Q & A

Q. What are the established protocols for isolating Sinensol G from natural sources, and how can extraction efficiency be quantified?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) guided by phytochemical screening. Extraction efficiency can be quantified using mass balance calculations:

Extraction Yield (%) = (Mass of isolated this compound / Initial mass of raw material) × 100  

Validate purity via NMR and HPLC-MS, ensuring triplicate runs for reproducibility. Standardize protocols by referencing peer-reviewed isolation workflows for structurally similar compounds .

Q. How should researchers design controlled experiments to assess this compound’s bioactivity while minimizing confounding variables?

  • Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., IC50 values, gene expression).
  • Controls : Include negative (solvent-only) and positive controls (reference compounds).
  • Replication : Use ≥3 biological replicates with randomized sample processing.
  • Statistical Power : Conduct a pilot study to determine sample size using power analysis (α=0.05, β=0.2) .

Q. What validated analytical techniques are recommended for structural characterization of this compound, and how should data reproducibility be ensured?

  • Core Techniques : NMR (¹H, ¹³C, 2D-COSY), HPLC-MS, and X-ray crystallography (if crystalline).
  • Reproducibility :
    • Cross-validate spectra with published data for analogous compounds.
    • Share raw datasets (e.g., NMR FID files) in supplementary materials.
    • Use internal standards for quantitative assays .

Advanced Research Questions

Q. What statistical approaches are optimal for resolving contradictions in dose-response data across this compound studies?

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test if outliers or methodological differences (e.g., cell lines, assay protocols) drive discrepancies.
  • Bayesian Modeling : Quantify uncertainty in EC50 estimates by incorporating prior data .

Q. How can multi-omics integration be systematically applied to elucidate this compound’s mechanisms of action?

  • Workflow :
    • Transcriptomics : Identify differentially expressed genes via RNA-seq (|log2FC| >1, adj. p<0.05).
    • Proteomics : Validate protein-level changes using TMT or SILAC labeling.
    • Pathway Enrichment : Use tools like Metascape or STRING to map interacting pathways.
    • Validation : Apply CRISPR/Cas9 knockouts or pharmacological inhibitors for key targets .

Q. What methodology should guide the development of structure-activity relationship (SAR) models for this compound derivatives?

  • Data Collection : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation).
  • Activity Profiling : Test derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity).
  • Computational Modeling : Use QSAR tools (e.g., MOE, Schrödinger) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation .

Methodological Guidelines for Data Presentation

  • Tables : Include mean ± SD, sample size (n), and p-values for key comparisons. Example:

    Concentration (μM)Inhibition (%)SDnp-value
    1065.24.130.003
    2082.73.83<0.001
  • Figures : Use error bars for biological replicates and annotate statistical significance (***p<0.001) .

Literature Review Strategies

  • Google Scholar Advanced Search :
    • intitle:"this compound" AND (isolation OR synthesis)
    • author:"Smith J" source:"Journal of Natural Products"
  • Citation Tracking : Use “Cited by” to identify recent studies building on foundational papers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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